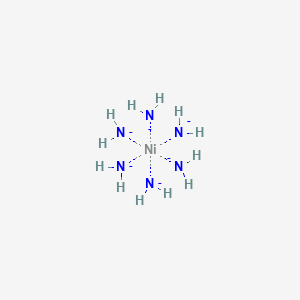![molecular formula C15H9F3O3 B080673 2-[3-(trifluoromethyl)benzoyl]benzoic Acid CAS No. 13450-38-9](/img/structure/B80673.png)
2-[3-(trifluoromethyl)benzoyl]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(trifluoromethyl)benzoyl]benzoic acid, also known as TFBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFBA belongs to the class of organic compounds known as benzoic acids, which are commonly used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[3-(trifluoromethyl)benzoyl]benzoic Acid involves its binding to the catalytic site of HDAC enzymes, preventing the removal of acetyl groups from histone proteins. This results in the accumulation of acetylated histones, which can promote the transcription of certain genes. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has been shown to selectively inhibit class I HDACs, which are involved in the regulation of cell proliferation and differentiation.
Effets Biochimiques Et Physiologiques
2-[3-(trifluoromethyl)benzoyl]benzoic Acid has been shown to have a variety of biochemical and physiological effects in cells and organisms. In cancer cells, 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has also been shown to modulate the activity of immune cells, leading to changes in cytokine production and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(trifluoromethyl)benzoyl]benzoic Acid has several advantages as a tool compound in scientific research. It is a highly selective inhibitor of HDAC enzymes, allowing for the specific modulation of gene expression patterns. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid is also relatively stable and can be easily synthesized in large quantities. However, 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has some limitations in lab experiments. It can be toxic at high concentrations, and its effects can be influenced by the cellular environment and other factors.
Orientations Futures
2-[3-(trifluoromethyl)benzoyl]benzoic Acid has significant potential for future research in various fields. One area of interest is the development of new cancer therapies that target HDAC enzymes. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid could also be used to study the role of HDACs in other biological processes, such as development and differentiation. Additionally, 2-[3-(trifluoromethyl)benzoyl]benzoic Acid could be used as a tool compound to investigate the effects of histone acetylation on gene expression in different cell types and disease states.
Conclusion:
In conclusion, 2-[3-(trifluoromethyl)benzoyl]benzoic Acid is a unique compound that has gained significant attention in scientific research due to its ability to selectively inhibit HDAC enzymes. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has been used as a tool compound in various fields, including cancer research and immunology. While 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has some limitations in lab experiments, it has significant potential for future research and the development of new therapies.
Méthodes De Synthèse
The synthesis of 2-[3-(trifluoromethyl)benzoyl]benzoic Acid involves the reaction of 3-(trifluoromethyl)benzoyl chloride with benzoic acid in the presence of a base such as triethylamine or potassium carbonate. The reaction proceeds via an acylation mechanism, resulting in the formation of 2-[3-(trifluoromethyl)benzoyl]benzoic Acid as a white crystalline solid. The purity of the product can be improved through recrystallization or chromatographic purification.
Applications De Recherche Scientifique
2-[3-(trifluoromethyl)benzoyl]benzoic Acid has been extensively used as a tool compound in scientific research due to its ability to selectively modify the activity of certain proteins. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid acts as an inhibitor of the histone deacetylase (HDAC) enzyme, which is involved in the regulation of gene expression. By inhibiting HDAC activity, 2-[3-(trifluoromethyl)benzoyl]benzoic Acid can induce the acetylation of histone proteins, leading to changes in chromatin structure and gene expression patterns.
Propriétés
Numéro CAS |
13450-38-9 |
|---|---|
Nom du produit |
2-[3-(trifluoromethyl)benzoyl]benzoic Acid |
Formule moléculaire |
C15H9F3O3 |
Poids moléculaire |
294.22 g/mol |
Nom IUPAC |
2-[3-(trifluoromethyl)benzoyl]benzoic acid |
InChI |
InChI=1S/C15H9F3O3/c16-15(17,18)10-5-3-4-9(8-10)13(19)11-6-1-2-7-12(11)14(20)21/h1-8H,(H,20,21) |
Clé InChI |
NOGVBNADQLELOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B80590.png)
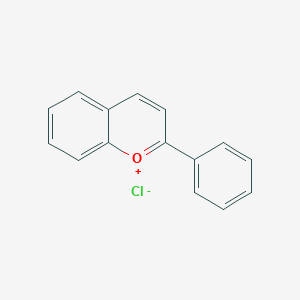
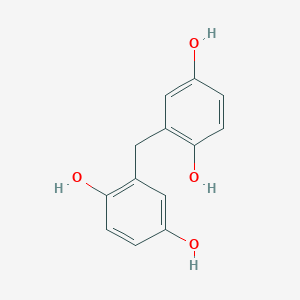
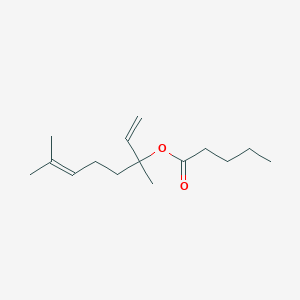

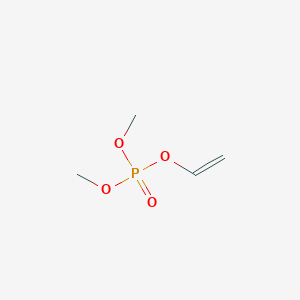
![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)
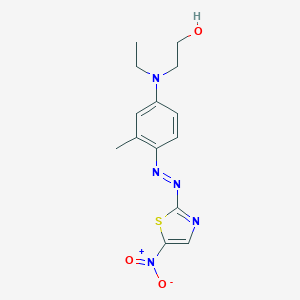



![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)
